![molecular formula C19H26N6O4 B2839660 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide CAS No. 2034471-88-8](/img/structure/B2839660.png)
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide
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Overview
Description
This compound is an organic molecule that contains several functional groups, including a triazine ring, a morpholine ring, a dimethylamino group, and a benzamide group with two methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine could participate in acid-base reactions, and the amide could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) discusses a compound with high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression.
Peptidomimetic Synthesis
Shieh et al. (2008) demonstrate that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM) is a versatile coupling reagent for synthesizing sterically-hindered peptidomimetics, superior in controlling racemization and N-arylation. (Shieh et al., 2008)
Synthesis of Triazine Derivatives
Zhang Li-hu (2014) focused on the synthesis of 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine and its derivatives, which have potential applications in various fields. (Zhang Li-hu, 2014)
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives that demonstrated significant antimicrobial activities against various microorganisms. (Bektaş et al., 2007)
Inhibitory Profile in Enzyme Activities
Lolak et al. (2020) studied benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with various groups, including dimethylamine and morpholine, showing moderate antioxidant activity and inhibitory effects on enzymes like acetylcholinesterase. (Lolak et al., 2020)
Synthetic Methodology
Withey and Bajic (2015) describe an innovative synthetic methodology involving COMU as a coupling reagent to produce N,N-Diethyl-3-methylbenzamide (DEET), highlighting the potential for new methods in amide bond formation. (Withey & Bajic, 2015)
Antioxidant Activities
Kol et al. (2016) conducted a study on novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, showing significant activity for metal chelating effect, indicative of potential antioxidant capacities. (Kol et al., 2016)
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with various biological targets due to the presence of a dimethylamino group and a morpholino group, which are known to interact with various enzymes and receptors .
Mode of Action
Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been shown to act as catalysts in various chemical reactions . They can facilitate the transfer of a methyl group from one molecule to another, which can alter the function of the target molecule .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential catalytic activity. For instance, DMAP has been used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . .
Pharmacokinetics
Similar compounds like dmap have been shown to exhibit first-order kinetics, indicating that the rate of elimination is proportional to the concentration of the drug . This suggests that the compound could have a predictable and manageable pharmacokinetic profile.
Result of Action
Based on its structure, it could potentially alter the function of target molecules by facilitating the transfer of a methyl group . This could lead to changes in cellular processes, such as signal transduction or gene expression.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the activity of similar compounds like DMAP can be influenced by the presence of other substances, such as benzyl bromide .
Safety and Hazards
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4/c1-24(2)18-21-15(22-19(23-18)25-8-10-29-11-9-25)12-20-17(26)13-6-5-7-14(27-3)16(13)28-4/h5-7H,8-12H2,1-4H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUGYLCJYXNTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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